2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid
Description
2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid is a heterocyclic compound featuring a thiazole core substituted at position 2 with a (tetrahydrofuran-2-yl)methyl group and at position 4 with an acetic acid moiety. The oxolane (tetrahydrofuran) ring contributes to its lipophilicity, while the carboxylic acid group enhances solubility in polar solvents. This compound is of interest in medicinal chemistry due to the bioactivity often associated with thiazole derivatives, such as antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Molecular Formula: C₁₀H₁₃NO₃S Molecular Weight: ~229.3 g/mol (calculated based on substituents) Key Features:
- Thiazole ring (1,3-thiazole) with acetic acid at position 4.
- (Oxolan-2-yl)methyl substituent at position 2, introducing an ether-containing cyclic structure.
Properties
IUPAC Name |
2-[2-(oxolan-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-10(13)4-7-6-15-9(11-7)5-8-2-1-3-14-8/h6,8H,1-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIFXGTXQZHDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The oxolane ring can be introduced through a series of reactions including reduction and dehydration/cyclization in an acidic aqueous solution . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the thiazole or oxolane rings.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism by which 2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid exerts its effects is largely dependent on its interaction with biological molecules. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The oxolane ring can enhance the compound’s solubility and stability, facilitating its transport and uptake in biological systems . Molecular targets may include enzymes involved in metabolic processes or receptors on cell surfaces, leading to a range of biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
- Substituent Effects: Oxolane-derived groups (e.g., target compound) enhance lipophilicity and may improve blood-brain barrier penetration . Sulfonamido groups (e.g., 926202-75-7) increase polarity and stability, making them suitable for aqueous formulations . Aromatic substituents (e.g., 4-methylphenoxy in sc-340724) promote hydrophobic interactions in protein binding .
Physicochemical Properties
- Solubility: Carboxylic acid groups (present in all analogs) improve solubility in basic aqueous media. Oxolane and thiophene substituents may enhance solubility in organic solvents like ethanol or DMSO .
Melting Points :
Biological Activity
The compound 2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid is a thiazole derivative that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H11NO2S
- Molecular Weight : 185.25 g/mol
- IUPAC Name : this compound
- PubChem CID : 65575016
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under consideration has shown promise in several areas:
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. The structural features of thiazoles contribute to their ability to inhibit microbial growth by interfering with cellular processes.
Anti-inflammatory Effects
Research indicates that thiazole compounds can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory cells. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer potential. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazole derivatives can inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Modulation of Gene Expression : These compounds may influence the expression of genes related to inflammation and apoptosis, leading to reduced disease symptoms or tumor growth.
- Interaction with Cellular Receptors : Some studies suggest that thiazoles can bind to specific receptors on cell membranes, altering cellular responses.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
